![molecular formula C41H57ClFN7O6S2 B12780120 N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride CAS No. 1332579-20-0](/img/structure/B12780120.png)
N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it may have multiple functional groups and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. The synthetic route may include:
- Formation of the benzothiazole ring.
- Introduction of the piperidine and piperazine moieties.
- Coupling reactions to form the quinoline and sulfonamide groups.
- Final assembly of the molecule through condensation or cyclization reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques such as crystallization, chromatography, or recrystallization.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
科学的研究の応用
The compound may have various scientific research applications, including:
Chemistry: Study of its reactivity and synthesis of derivatives.
Biology: Investigation of its biological activity and potential as a drug candidate.
Medicine: Exploration of its therapeutic potential for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
特性
| 1332579-20-0 | |
分子式 |
C41H57ClFN7O6S2 |
分子量 |
862.5 g/mol |
IUPAC名 |
N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride |
InChI |
InChI=1S/C41H56FN7O6S2.ClH/c1-41(2)26-31-23-30(7-8-37(50)47-17-15-46(16-18-47)27-38(51)48-19-21-55-22-20-48)24-35(39(31)43-28-41)57(53,54)45-33(25-36-44-32-5-3-4-6-34(32)56-36)40(52)49-13-10-29(9-12-42)11-14-49;/h3-6,23-24,29,33,43,45H,7-22,25-28H2,1-2H3;1H/t33-;/m0./s1 |
InChIキー |
NHCSLDHJFUFTTR-WAQYZQTGSA-N |
異性体SMILES |
CC1(CC2=C(C(=CC(=C2)CCC(=O)N3CCN(CC3)CC(=O)N4CCOCC4)S(=O)(=O)N[C@@H](CC5=NC6=CC=CC=C6S5)C(=O)N7CCC(CC7)CCF)NC1)C.Cl |
正規SMILES |
CC1(CC2=C(C(=CC(=C2)CCC(=O)N3CCN(CC3)CC(=O)N4CCOCC4)S(=O)(=O)NC(CC5=NC6=CC=CC=C6S5)C(=O)N7CCC(CC7)CCF)NC1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




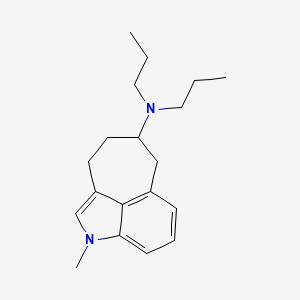

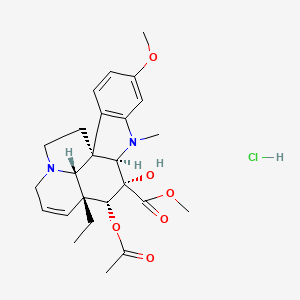
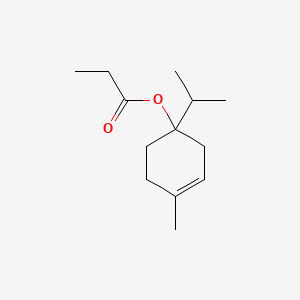


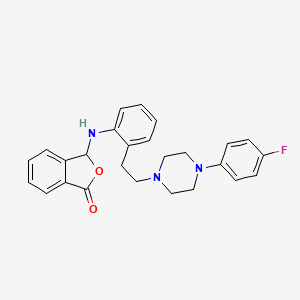

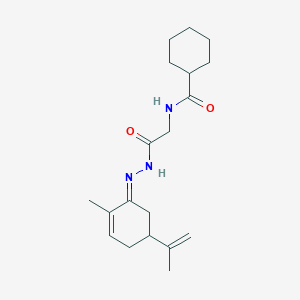

![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
